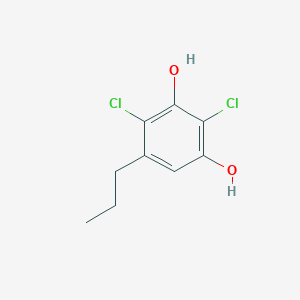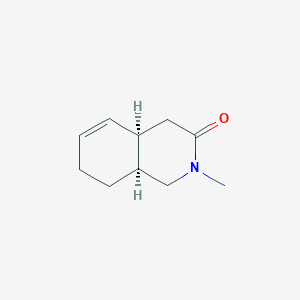![molecular formula C21H19N3O B14400014 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide CAS No. 88683-69-6](/img/structure/B14400014.png)
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a benzamide moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation. The structure of this compound includes a diazenyl group (-N=N-) linking two phenyl rings, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide typically involves the following steps:
Diazotization Reaction: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(1-phenylethyl)benzamide in an alkaline medium to form the azo compound.
The reaction conditions often include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt and ensuring a slightly basic environment during the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(E)-Phenyldiazenyl]-1-naphthol
- **4-[(E)-Phenyldiazenyl]aniline
- **4-[(E)-Phenyldiazenyl]benzoic acid
Uniqueness
4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of the N-(1-phenylethyl) group, which can influence its reactivity and interactions compared to other azo compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
88683-69-6 |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-phenyldiazenyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19N3O/c1-16(17-8-4-2-5-9-17)22-21(25)18-12-14-20(15-13-18)24-23-19-10-6-3-7-11-19/h2-16H,1H3,(H,22,25) |
Clave InChI |
GKZFBMDFIVMUEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


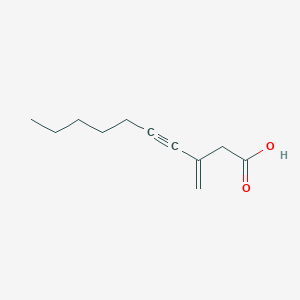

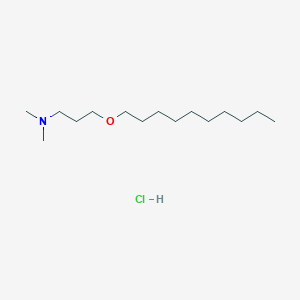
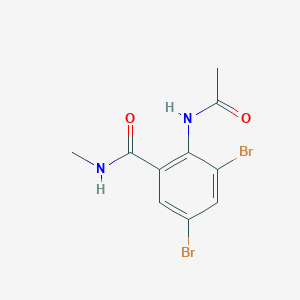

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)

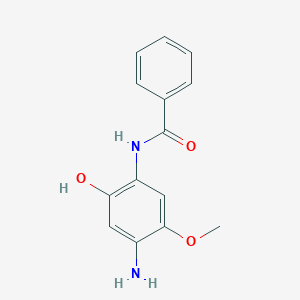
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
